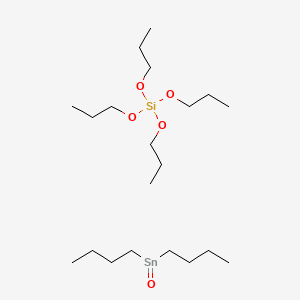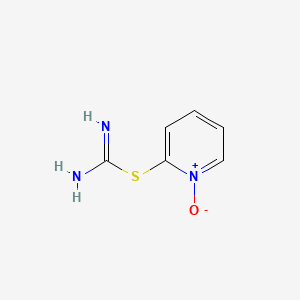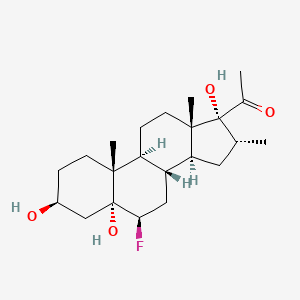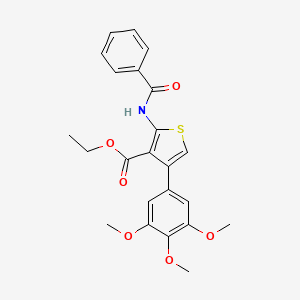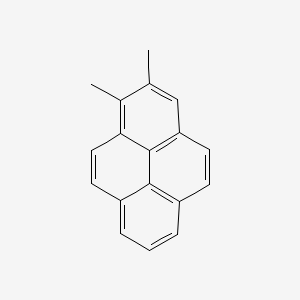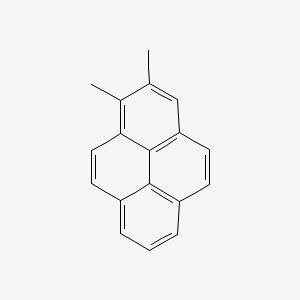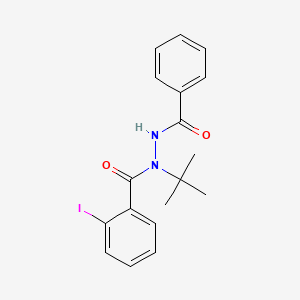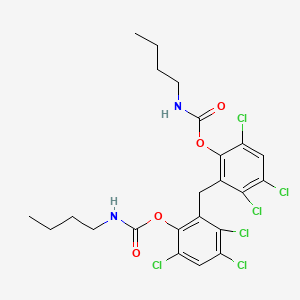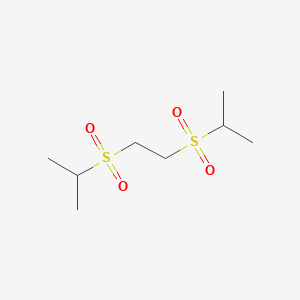
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is an organic compound with the molecular formula C8H18O4S2 It is characterized by the presence of two sulfonyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane typically involves the reaction of isopropyl sulfonyl chloride with a suitable propane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel, along with appropriate solvents.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(2-Propan-2-ylsulfonylethylsulfonyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylsulfonylethylsulfonyl)propane
- 2-(2-Ethylsulfonylethylsulfonyl)propane
- 2-(2-Butylsulfonylethylsulfonyl)propane
Comparison
Compared to these similar compounds, 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is unique due to its specific structural arrangement and the presence of isopropyl groups
Propiedades
Número CAS |
5862-61-3 |
|---|---|
Fórmula molecular |
C8H18O4S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-(2-propan-2-ylsulfonylethylsulfonyl)propane |
InChI |
InChI=1S/C8H18O4S2/c1-7(2)13(9,10)5-6-14(11,12)8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
JZNHOSROSOESHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)CCS(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


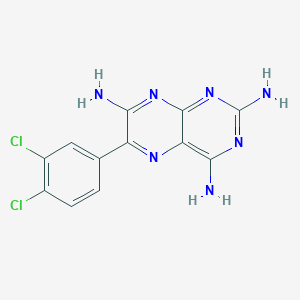
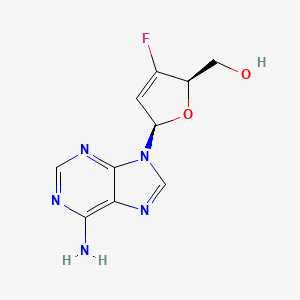
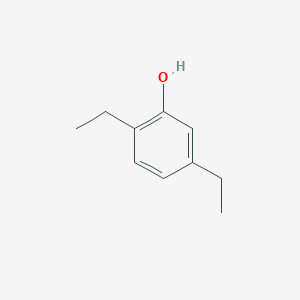
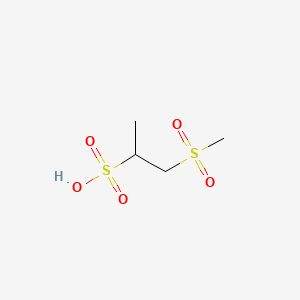
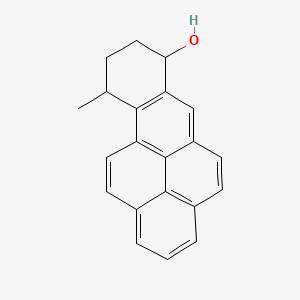
![benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid](/img/structure/B12804778.png)
